(S)-3-(1-Aminoethyl)benzoic acid hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-[(1S)-1-aminoethyl]benzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-6(10)7-3-2-4-8(5-7)9(11)12;/h2-6H,10H2,1H3,(H,11,12);1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHHIGNEAULTBO-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Role As a Chiral Building Block and Ligand Precursor in Advanced Chemical Applications
Application in the Synthesis of Complex Organic Molecules
The bifunctional nature of (S)-3-(1-Aminoethyl)benzoic acid hydrochloride, combined with its chirality, makes it a significant precursor in the synthesis of elaborate organic structures. The primary amine and carboxylic acid groups provide reactive sites for a variety of chemical transformations, including amide bond formation and nucleophilic additions, while the chiral center directs the stereochemical outcome of these reactions.
As a chiral amine, this compound is a suitable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The amino group can be used to construct portions of a heterocyclic ring system or be attached as a chiral side chain. While structurally similar aminoethyl benzonitrile (B105546) and benzoic acid derivatives are utilized in the synthesis of complex molecules like quinolineaminoethanols, which have been investigated for their anti-bacterial properties, specific documented examples detailing the direct incorporation of this compound into quinolineaminoethanols were not prominently featured in the surveyed literature. However, its inherent structure makes it a viable candidate for creating analogous chiral heterocyclic systems.
This compound serves as a key intermediate and building block in the development of sophisticated molecular structures with specific biological or chemical functions. chemshuttle.com Its utility has been documented in medicinal chemistry as a crucial component for synthesizing potential antidepressant agents, particularly those targeting serotonergic pathways. chemshuttle.com The presence of the amino substituent allows for the formation of bioactive amides through amidation reactions. chemshuttle.com Furthermore, this compound is employed as a foundational block for creating certain agrochemicals, where the formation of urea (B33335) derivatives leads to products with insecticidal activity. chemshuttle.com
Utilization in Peptide Chemistry
The structure of this compound, containing both an amino group and a carboxylic acid, allows it to function as a non-proteinogenic, or non-canonical, amino acid. This property enables its use in peptide chemistry to create modified peptides with unique structures and functions that are not accessible using the 20 common proteinogenic amino acids.
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. beilstein-journals.orgcore.ac.ukwpmucdn.com The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. wpmucdn.com Each amino acid is added with its alpha-amino group temporarily protected, commonly with a Fluorenylmethyloxycarbonyl (Fmoc) group, which is removed before the next amino acid is coupled. beilstein-journals.orgwpmucdn.com
This compound is well-suited for incorporation into peptides via SPPS as a non-canonical amino acid. acs.org Its integration can introduce conformational constraints, alter proteolytic stability, and provide novel side-chain functionalities for further chemical modification. The general cycle of SPPS—deprotection of the N-terminal amine on the resin-bound chain, followed by the coupling of the next activated amino acid—can be applied to incorporate this and other unnatural amino acids into a desired sequence. beilstein-journals.org
The dual functionality of this compound makes it an excellent candidate for constructing linkers used in bioconjugation. chemshuttle.com Peptide-based linkers are used to connect different molecular entities, such as a targeting peptide and a therapeutic drug, to form peptide-drug conjugates (PDCs). richmond.edumdpi.com The stability and cleavage characteristics of these linkers are critical for the conjugate's efficacy.
This compound can be integrated into a peptide linker using standard peptide synthesis techniques. nih.govmdpi.com Its carboxylic acid can form an amide bond with an amine, while its own amino group can be acylated, allowing it to act as a bridge. Academic studies have highlighted its potential in bioconjugation reactions aimed at creating targeted therapeutic agents, underscoring its value in developing advanced drug delivery systems. chemshuttle.com
Emerging Applications in Materials Science
Beyond its applications in life sciences, this compound is finding use in the field of materials science. Its rigid aromatic structure and coordinating functional groups (carboxylic acid and amine) make it a valuable organic ligand for the construction of highly ordered, porous materials.
Specifically, the benzoic acid framework of the molecule facilitates the formation of metal-organic frameworks (MOFs). chemshuttle.com MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.govrsc.org The precise structure and porosity of MOFs make them highly suitable for a range of applications. Due to its ability to act as a linker, this compound has been identified as a valuable component for creating MOFs designed for gas storage applications. chemshuttle.comnih.govbrieflands.com The amino groups within the MOF structure can also enhance affinity for specific molecules, potentially increasing storage capacity or selectivity. rsc.org
Data Tables
Chemical Identity of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | achemblock.com |
| CAS Number | 1391458-02-8 | chemshuttle.combldpharm.com |
| Molecular Formula | C₉H₁₂ClNO₂ | achemblock.com |
| Molecular Weight | 201.65 g/mol | achemblock.com |
| Physical Form | White to off-white crystalline solid | chemshuttle.com |
Summary of Applications
| Field | Application Area | Specific Use | Source(s) |
| Medicinal Chemistry | Drug Synthesis | Intermediate for antidepressant agents | chemshuttle.com |
| Agrochemicals | Pesticide Synthesis | Building block for insecticidal urea derivatives | chemshuttle.com |
| Peptide Chemistry | Peptide Synthesis | Incorporation as a non-canonical amino acid | beilstein-journals.orgacs.org |
| Bioconjugation | Linker Technology | Component for peptide-based linkers and conjugates | chemshuttle.comnih.gov |
| Materials Science | MOF Synthesis | Organic ligand for gas storage materials | chemshuttle.com |
An extensive search for scientific literature detailing the specific applications of This compound has been conducted. The investigation focused on its role as a chiral building block and ligand precursor in the advanced chemical applications outlined in your request.
Despite a thorough review of available research, there is a notable absence of published studies specifically documenting the use of "this compound" in the following areas:
Ligand Design for Metal Complexes and Coordination Chemistry: No specific research papers were identified that detail the synthesis, characterization, or application of metal complexes formed with this particular compound as a ligand.
Functionalization of Polymeric Materials and Surfaces: The search did not yield any studies on the use of "this compound" for the modification of alginate, the formation of self-assembled monolayers, or the functionalization of other polymeric materials. While related compounds, such as other isomers of aminoethylbenzoic acid, have been used for such purposes, specific data for the (S)-3-isomer is not available.
Role as Additives in Perovskite Solar Cells and Optoelectronic Materials: There is no available research demonstrating the use or evaluating the performance of "this compound" as an additive in the fabrication of perovskite solar cells or other optoelectronic materials.
Due to the lack of specific research findings for "this compound" within the precise contexts of your outline, it is not possible to generate a scientifically accurate article that adheres to the strict content requirements of your request. The available literature focuses on related but structurally distinct compounds, and including that information would violate the instruction to focus solely on the specified chemical.
Reaction Mechanisms and Chemical Transformations of S 3 1 Aminoethyl Benzoic Acid Hydrochloride
Carboxylic Acid Functional Group Transformations and Esterification
The carboxylic acid moiety on the benzene (B151609) ring provides another handle for chemical modification, most commonly through esterification.
Fischer Esterification: The most direct method for esterifying (S)-3-(1-Aminoethyl)benzoic acid is the Fischer esterification. chemistrysteps.com This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). pearson.comorganic-chemistry.org
The mechanism proceeds through several equilibrium steps. First, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. researchgate.net The nucleophilic oxygen of the alcohol then attacks this activated carbon, leading to a tetrahedral intermediate. organic-chemistry.org Following a proton transfer, a molecule of water is eliminated as a leaving group, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the ester product. chemistrysteps.com
Because all steps are reversible, the reaction equilibrium must be shifted toward the products to achieve a high yield. This is typically accomplished by using a large excess of the alcohol reactant or by removing water from the reaction mixture as it is formed. chemistrysteps.comorganic-chemistry.org When esterifying an amino acid, the amine group is basic and will be protonated by the strong acid catalyst. This forms an ammonium (B1175870) salt, which conveniently protects the amine from participating in side reactions. researchgate.net
| Reactant | Catalyst | Solvent | Conditions | Purpose of Conditions |
| p-Aminobenzoic Acid | Concentrated H₂SO₄ | Excess Ethanol | Reflux | Excess alcohol shifts equilibrium to favor product formation. researchgate.netlibretexts.org |
| Amino Acids | Trimethylchlorosilane (TMSCl) | Methanol | Room Temperature | Mild conditions, generates HCl in situ as the catalyst. nih.gov |
| Carboxylic Acids | p-TsOH, H₂SO₄ | Alcohol | Reflux, Water Removal | Removal of water (e.g., azeotropic distillation) drives the reaction forward. organic-chemistry.org |
Influence of Hydrochloride Salt Form on Reactivity and Nucleophilicity
The formulation of (S)-3-(1-Aminoethyl)benzoic acid as a hydrochloride salt has a profound and controlling influence on the reactivity of the amino group. In its salt form, the amine exists as a protonated ammonium ion (R-NH₃⁺). quora.com
The lone pair of electrons on the nitrogen atom, which is responsible for its nucleophilicity, is engaged in a bond with a proton. reddit.com Consequently, the ammonium ion is not nucleophilic and cannot participate in reactions requiring a nucleophile, such as SN2 substitutions, reductive aminations, or aza-Michael additions. reddit.com
This property allows for a form of chemical protection. Under acidic conditions, such as those used for Fischer esterification, the amine group is protonated and non-reactive as a nucleophile, allowing the carboxylic acid to react selectively. researchgate.net Conversely, under basic conditions, the deprotonated amine is a potent nucleophile, while the carboxylic acid is converted to its carboxylate salt (R-COO⁻), which is a poor electrophile and generally unreactive toward nucleophilic attack. This pH-dependent reactivity is fundamental to controlling which functional group undergoes transformation.
Regioselectivity and Diastereoselectivity in Derivatization Reactions
Regioselectivity: Regioselectivity in the derivatization of (S)-3-(1-Aminoethyl)benzoic acid hydrochloride is primarily governed by the pH of the reaction medium.
Under Acidic Conditions: As described for Fischer esterification, the amine group is protonated and deactivated. The carboxylic acid is the site of reaction, leading to the selective formation of esters.
Under Basic or Nucleophilic Conditions: The addition of a base deprotonates the ammonium ion, generating the free amine which is a strong nucleophile. The carboxylic acid is deprotonated to the carboxylate, which is not electrophilic. Therefore, reactions with electrophiles will occur selectively at the amino group.
This pH-controlled regioselectivity allows for the predictable and selective functionalization of either the amino or the carboxylic acid group.
Diastereoselectivity: The molecule contains a stereocenter at the benzylic carbon attached to the amino group. This inherent chirality can influence the stereochemical outcome of subsequent reactions, a phenomenon known as diastereoselective induction. When the chiral amine reacts with an electrophile to create a new stereocenter, two diastereomeric products can be formed. Often, one diastereomer is formed in excess over the other. nih.gov
For example, in a reductive amination with a prochiral ketone, the reduction of the intermediate imine can occur from two different faces. The existing stereocenter in the (S)-3-(1-Aminoethyl)benzoic acid moiety can sterically hinder the approach of the hydride reagent to one face of the C=N bond, leading to the preferential formation of one diastereomer. acs.org Similarly, in Michael additions or reactions with other chiral reagents, the transition states leading to the different diastereomeric products will have different energies, resulting in a diastereoselective outcome. datapdf.com The level of diastereoselectivity is dependent on the specific reactants, catalysts, and reaction conditions.
Advanced Spectroscopic and Chromatographic Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including (S)-3-(1-Aminoethyl)benzoic acid hydrochloride. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom, allowing for the confirmation of the compound's connectivity and constitution.
In a typical ¹H NMR spectrum of a related compound, benzoic acid, the aromatic protons appear as distinct signals in the downfield region, while the aliphatic protons of the aminoethyl group in this compound would resonate at higher field strengths. The coupling patterns (multiplicities) of these signals, governed by the J-coupling constants, reveal the neighboring proton environments, further confirming the structure. For instance, the methine proton of the aminoethyl group would likely appear as a quartet, coupled to the three protons of the adjacent methyl group, which would in turn present as a doublet.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their substituents. The carbonyl carbon of the carboxylic acid, for example, would resonate at a characteristic downfield shift.
For stereochemical elucidation, chiral derivatizing agents (CDAs) such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or chiral solvating agents can be employed. rsc.orgwikipedia.org These agents react with the chiral amine to form diastereomers, which exhibit distinct NMR signals, allowing for the determination of enantiomeric purity. wikipedia.org The differences in the chemical shifts of the corresponding protons or carbons in the diastereomeric adducts can be correlated to the absolute configuration of the original chiral center.
Table 1: Representative ¹H and ¹³C NMR Data for Benzoic Acid Derivatives
| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |
| ¹H | 10.0 - 13.0 | Singlet | Carboxylic Acid Proton |
| ¹H | 7.4 - 8.2 | Multiplet | Aromatic Protons |
| ¹³C | 165 - 175 | Singlet | Carbonyl Carbon |
| ¹³C | 128 - 135 | Singlet | Aromatic Carbons |
Note: Specific chemical shifts for this compound would require experimental determination.
Mass Spectrometry for Structural Confirmation and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, thereby confirming its identity and assessing its purity. For this compound, techniques such as Electrospray Ionization (ESI) are commonly employed to generate gas-phase ions of the molecule.
High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula with a high degree of confidence. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure. Specific fragmentation pathways of benzoic acid derivatives can be analyzed to identify the different components of the molecule. nih.gov For instance, the loss of water or alcohol from ortho-substituted benzoic acid derivatives can be a characteristic fragmentation pattern. nih.gov
The purity of the sample can be assessed by the absence of signals corresponding to potential impurities. The high sensitivity of mass spectrometry allows for the detection of even trace amounts of contaminants.
Chromatographic Methods for Enantiomeric Purity and Separation
Chromatographic techniques are essential for the separation and quantification of enantiomers, which is critical for compounds with chiral centers like this compound.
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for separating enantiomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their differential retention and separation. nih.gov
Several types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, macrocyclic antibiotics, and cyclodextrins. nih.govresearchgate.net For the separation of amino acid derivatives, polysaccharide-based and macrocyclic glycopeptide-based CSPs have proven to be particularly effective. The choice of the mobile phase, which typically consists of a mixture of organic solvents like hexane (B92381) and isopropanol, is crucial for achieving optimal separation. yakhak.org
The separated enantiomers are detected using a UV detector, as the benzoic acid moiety possesses a chromophore that absorbs UV light. mabion.eu The enantiomeric purity can be determined by integrating the peak areas of the two enantiomers.
Table 2: Common Chiral Stationary Phases for HPLC Separation of Amino Acid Derivatives
| CSP Type | Chiral Selector Example | Typical Mobile Phase |
| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol |
| Macrocyclic Glycopeptide | Teicoplanin | Reversed-phase (e.g., water/acetonitrile) |
| Crown Ether | (18-crown-6)-2,3,11,12-tetracarboxylic acid | Methanol/Water with perchloric acid |
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of chiral amino acids, but it requires a derivatization step to increase the volatility of the analyte. The polar nature of amino acids makes them unsuitable for direct GC analysis.
Derivatization involves converting the amino and carboxylic acid groups into less polar and more volatile functionalities. Common derivatizing agents include alkyl chloroformates and silylating reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). researchgate.net After derivatization, the resulting volatile compounds can be separated on a chiral capillary column. nih.gov The mass spectrometer serves as a sensitive and selective detector, providing both qualitative and quantitative information.
Care must be taken during the derivatization process to avoid racemization, which could lead to inaccurate determination of the enantiomeric ratio. researchgate.net
Spectrophotometric Methods for Quantitative Analysis
UV-Visible spectrophotometry is a straightforward and widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet or visible region of the electromagnetic spectrum. mabion.eu The aromatic ring of this compound allows for its quantification using this method.
Proteins and amino acids containing aromatic rings, such as phenylalanine, tyrosine, and tryptophan, exhibit characteristic UV absorbance, typically around 280 nm. mabion.euuleth.canih.gov By measuring the absorbance of a solution of known concentration, a calibration curve can be constructed according to the Beer-Lambert law. mabion.eu The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
Colorimetric methods, such as the ninhydrin (B49086) assay, can also be used for the quantification of amino acids. researchgate.netvlabs.ac.in Ninhydrin reacts with the primary amino group of the amino acid to produce a colored compound, and the intensity of the color, measured spectrophotometrically, is proportional to the amino acid concentration. vlabs.ac.in
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. purechemistry.orgnih.govresearchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. purechemistry.org The diffraction data can be used to construct a three-dimensional electron density map of the molecule, which reveals the precise spatial arrangement of all the atoms. nih.gov
For chiral molecules, the phenomenon of anomalous dispersion can be used to determine the absolute stereochemistry. researchgate.net When X-rays interact with electrons, a small phase shift occurs, and the magnitude of this shift is dependent on the atomic number of the atom and the wavelength of the X-rays. thieme-connect.de By carefully analyzing the intensities of Friedel pairs (reflections that are mirror images of each other), the absolute configuration can be assigned. researchgate.net The formation of a hydrochloride salt can be advantageous for obtaining high-quality crystals suitable for X-ray diffraction analysis. researchgate.net
Theoretical and Computational Chemistry Studies of S 3 1 Aminoethyl Benzoic Acid Hydrochloride
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations are foundational to modern computational chemistry, offering insights into molecular behavior based on the principles of quantum mechanics. Methods like Density Functional Theory (DFT) and Ab Initio calculations are widely used to determine the electronic structure and energy of molecules. researchgate.net DFT, in particular, has become a popular approach due to its balance of accuracy and computational efficiency, making it suitable for studying molecules of pharmaceutical interest. researchgate.netscispace.com For (S)-3-(1-Aminoethyl)benzoic acid hydrochloride, these methods can model its properties in the gas phase or simulate solvent effects to better represent conditions in solution. researchgate.net
Molecular Structure and Conformation Analysis
The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms, known as the equilibrium geometry. For a flexible molecule like this compound, this involves a conformational analysis to identify various low-energy structures (conformers). nih.gov
Key conformational variables for this molecule would include:
Rotation around the C-C bond connecting the ethyl group to the benzene (B151609) ring.
Rotation of the ammonium (B1175870) (-NH3+) and methyl (-CH3) groups on the chiral center.
Orientation of the carboxylic acid group (-COOH) relative to the benzene ring. Benzoic acid and its derivatives are known to exist in cis and trans conformations, referring to the orientation of the acidic proton relative to the carbonyl group. nih.gov
Computational methods can calculate the potential energy surface by systematically changing these torsion angles. This process identifies local and global energy minima, which correspond to the stable conformers of the molecule. The relative energies of these conformers are then used to calculate their expected populations at a given temperature using Boltzmann statistics. Studies on similar aminobenzoic acid derivatives have shown that intramolecular interactions, such as hydrogen bonds, can significantly influence conformational preferences. nih.gov
Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Gap Analysis
The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. scispace.com
A large HOMO-LUMO gap implies high stability and low chemical reactivity.
A small HOMO-LUMO gap suggests the molecule is more reactive and can be more easily excited.
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -7.25 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.10 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 6.15 | LUMO - HOMO; indicates chemical stability |
| Ionization Potential (I) | 7.25 | -EHOMO; energy required to remove an electron |
| Electron Affinity (A) | 1.10 | -ELUMO; energy released when an electron is added |
Computational Prediction of Spectroscopic Properties (e.g., NMR, IR)
Quantum chemical calculations can accurately predict various spectroscopic properties, which is invaluable for structure verification.
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application of DFT. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. nmrdb.orggithub.io Comparing these predicted shifts with experimental data helps confirm the molecular structure and assign specific signals to the correct atoms. frontiersin.org
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of these vibrations. researchgate.net For this compound, this would help identify characteristic peaks such as the O-H stretch of the carboxylic acid, the N-H stretches of the ammonium group, the C=O stretch, and various aromatic C-H and C=C vibrations.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |
|---|---|---|
| -COOH | O-H stretch | ~3400-3500 |
| -NH3+ | N-H stretch (asymmetric) | ~3100-3200 |
| Aromatic C-H | C-H stretch | ~3000-3100 |
| -COOH | C=O stretch | ~1720-1740 |
| Aromatic C=C | C=C stretch | ~1580-1610 |
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry allows for the exploration of chemical reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate—which is crucial for determining the reaction's activation energy and rate. For a molecule like this compound, this could be applied to study its synthesis, degradation pathways, or its reactions with biological targets.
Non-Covalent Interactions and Molecular Electrostatic Potential Mapping
Non-covalent interactions are critical for understanding molecular recognition and crystal packing. Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to understand these interactions. embrapa.br The MEP map illustrates the charge distribution across the molecule's surface, using color to denote different potential values.
Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs on oxygen atoms). These are sites susceptible to electrophilic attack.
Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas (e.g., acidic hydrogens). These are sites for nucleophilic attack.
Green regions represent neutral potential.
For this compound, the MEP map would show a strong negative potential (red) around the carbonyl oxygen of the carboxylic acid group. A strong positive potential (blue) would be localized on the hydrogens of the ammonium group (-NH3+) and the carboxylic acid proton, highlighting their roles as hydrogen bond donors. The aromatic ring would exhibit a mixed potential, influenced by the attached functional groups.
Chiroptical Property Simulations for Enantiomeric Characterization
Since the molecule is chiral, with a stereocenter at the carbon bearing the amino group, it will interact with plane-polarized light. Chiroptical spectroscopy, such as optical rotatory dispersion (ORD) and electronic circular dichroism (ECD), provides information about the molecule's absolute configuration. Time-dependent DFT (TD-DFT) can simulate these chiroptical properties. mdpi.comresearchgate.net By calculating the ECD spectrum or the specific rotation at a given wavelength (e.g., the sodium D-line at 589.3 nm), and comparing the result to experimental data, the absolute (S)-configuration of the molecule can be computationally verified. mattkundrat.eu This is particularly useful in pharmaceutical development where enantiomeric purity is critical. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
